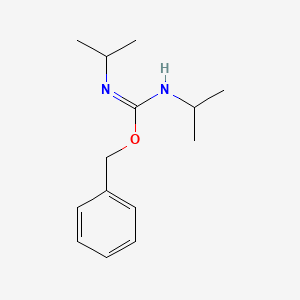

o-Benzyl-n,n'-diisopropylisourea

Description

BenchChem offers high-quality o-Benzyl-n,n'-diisopropylisourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about o-Benzyl-n,n'-diisopropylisourea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-11(2)15-14(16-12(3)4)17-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJDVAQGUYGUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

O-Benzyl-N,N'-diisopropylisourea: Synthesis, Characterization, and Applications in Mild Benzylation

Executive Summary

In modern drug development and complex organic synthesis, the protection of carboxylic acids as benzyl esters is a fundamental transformation. Traditional methods often rely on harsh basic conditions (e.g., benzyl halides with carbonate bases) or strong acids, which can lead to the racemization of sensitive stereocenters or the degradation of fragile active pharmaceutical ingredients (APIs). O-Benzyl-N,N'-diisopropylisourea offers an elegant solution, enabling the benzylation of carboxylic acids under strictly neutral, mild conditions.

This technical guide provides an in-depth analysis of the mechanistic principles, a self-validating synthetic protocol, comprehensive characterization data, and the practical applications of O-Benzyl-N,N'-diisopropylisourea in pharmaceutical research.

Mechanistic Principles of O-Alkylisourea Synthesis

The synthesis of O-alkylisoureas relies on the addition of an alcohol across the cumulative double bonds of a carbodiimide. However, because alcohols (such as benzyl alcohol) are relatively weak nucleophiles and carbodiimides are only moderately electrophilic, the uncatalyzed reaction is prohibitively slow.

To overcome this kinetic barrier, a Copper(I) catalyst—typically Copper(I) chloride (CuCl)—is employed. The causality behind this experimental choice is rooted in coordination chemistry:

-

Electrophilic Activation: The Cu(I) ion coordinates to one of the nitrogen atoms of N,N'-diisopropylcarbodiimide (DIC). This coordination withdraws electron density from the cumulative system, dramatically increasing the electrophilicity of the central diimide carbon.

-

Nucleophilic Attack: The oxygen atom of benzyl alcohol can now readily attack the activated central carbon.

-

Proton Transfer & Catalyst Release: A subsequent proton transfer yields the isourea, and the Cu(I) catalyst is released to re-enter the catalytic cycle.

The choice of DIC over N,N'-dicyclohexylcarbodiimide (DCC) is highly deliberate. DIC is a liquid at room temperature, which simplifies reagent handling and volumetric measurement. Furthermore, the byproduct of its eventual use in benzylation—N,N'-diisopropylurea (DIU)—exhibits different solubility profiles than dicyclohexylurea (DCU), often making downstream purification significantly easier[1][2].

Step-by-step synthetic workflow for O-Benzyl-N,N'-diisopropylisourea preparation.

Self-Validating Synthesis Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . By integrating In-Process Controls (IPCs) directly into the workflow, researchers can quantitatively verify reaction progress without relying solely on arbitrary timepoints.

Materials Required

-

Benzyl alcohol (1.0 equivalent, anhydrous)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.0 equivalent)

-

Copper(I) chloride (CuCl) (0.05 equivalents)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology

-

System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Add anhydrous DCM (approx. 2 mL per mmol of substrate) to the flask.

-

Reagent Introduction: Sequentially add benzyl alcohol (1.0 eq) and DIC (1.0 eq) to the stirring solvent.

-

Catalyst Addition: Add CuCl (0.05 eq) in one portion. The solution will typically take on a slight greenish/brown tint as the Cu(I) complex forms.

-

Reaction Maturation & IPC (Critical Step): Stir the reaction at room temperature. To validate the reaction's progress, take a 50 µL aliquot after 12 hours and analyze it via FT-IR spectroscopy.

-

Validation Metric: The reaction is deemed complete only when the strong, distinct cumulative double-bond stretch of the carbodiimide (N=C=N) at ~2120 cm⁻¹ completely disappears, accompanied by the appearance of a strong isourea C=N stretch at ~1660 cm⁻¹ .

-

-

Workup: Once validated by IR, filter the reaction mixture through a short pad of Celite to remove the insoluble copper salts. Wash the pad with a small volume of DCM.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified via short-path vacuum distillation to yield O-Benzyl-N,N'-diisopropylisourea as a clear to pale-yellow liquid.

Quantitative Characterization Data

Proper characterization is paramount for ensuring the reagent will not introduce impurities into downstream API syntheses. The tables below summarize the expected analytical data for highly pure O-Benzyl-N,N'-diisopropylisourea[3][4].

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Spectra acquired in CDCl₃ at 298 K.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment / Structural Correlation |

| ¹H NMR | 7.25 – 7.40 | m, 5H | Aromatic protons of the benzyl group |

| ¹H NMR | 5.30 | s, 2H | Benzylic CH₂ attached to the oxygen |

| ¹H NMR | 3.75 – 3.90 | m, 2H | Methine (CH) protons of the isopropyl groups |

| ¹H NMR | 3.50 | br s, 1H | N-H proton (exchangeable) |

| ¹H NMR | 1.15 | d, 12H | Methyl (CH₃) protons of the isopropyl groups |

| ¹³C NMR | ~150.5 | s | Central isourea carbon (C=N) |

| ¹³C NMR | 137.2, 128.4, 127.6 | s, d, d | Aromatic carbons |

| ¹³C NMR | 67.8 | t | Benzylic CH₂ carbon |

| ¹³C NMR | 45.2 | d | Isopropyl methine carbons |

| ¹³C NMR | 23.5 | q | Isopropyl methyl carbons |

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

| Analytical Technique | Key Signal / Value | Diagnostic Significance |

| FT-IR | ~3400 cm⁻¹ | N-H stretching vibration |

| FT-IR | ~1660 cm⁻¹ | C=N stretching vibration (Confirms isourea formation) |

| FT-IR | ~1050 cm⁻¹ | C-O stretching vibration |

| ESI-MS (Positive Mode) | m/z 235.1 | [M+H]⁺ molecular ion peak (Exact Mass: 234.17) |

Applications in Drug Development: Mild Benzylation

In the synthesis of complex pharmaceuticals, such as the temozolomide-potentiating agents studied by[5][6], protecting group strategies must be orthogonal and non-destructive. O-Benzyl-N,N'-diisopropylisourea acts as an ideal benzylating agent because the reaction is driven by a symbiotic activation mechanism rather than external pH adjustments.

The Causality of the Benzylation Mechanism

When a carboxylic acid is introduced to the isourea, a localized proton transfer occurs. The carboxylic acid protonates the basic nitrogen of the isourea, generating a highly electrophilic intermediate and a nucleophilic carboxylate anion in close proximity (an ion pair). The carboxylate then attacks the benzylic carbon, collapsing the intermediate to form the desired benzyl ester and expelling N,N'-diisopropylurea (DIU) as a neutral, stable leaving group. Because this process requires no external acid or base, stereocenters alpha to the carbonyl remain completely untouched.

Recent advancements have also demonstrated that this specific O-alkylation can be significantly accelerated using microwave irradiation, reducing reaction times from hours to mere minutes while maintaining strict chemoselectivity[7][8].

Mechanistic pathway of carboxylic acid benzylation using O-Benzyl-N,N'-diisopropylisourea.

References

-

Crosignani, S., White, P. D., & Linclau, B. (2002). Microwave-Accelerated O-Alkylation of Carboxylic Acids with O-Alkylisoureas. Organic Letters, 4(17), 2961-2963. URL:[Link]

-

Griffin, R. J., et al. (2000). Resistance-Modifying Agents. 8. Inhibition of O6-Alkylguanine-DNA Alkyltransferase by O6-Alkenyl-, O6-Cycloalkenyl-, and O6-(2-Oxoalkyl)guanines and Potentiation of Temozolomide Cytotoxicity in Vitro by O6-(1-Cyclopentenylmethyl)guanine. Journal of Medicinal Chemistry, 43(22), 4071-4083. URL:[Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. O-Benzyl-N,N'-diisopropylisourea | 2978-10-1 [sigmaaldrich.com]

- 4. CAS:2978-10-1, O-苄基-N,N'-二异丙基异脲-毕得医药 [bidepharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Microwave-accelerated O-alkylation of carboxylic acids with O-alkylisoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of O-Benzyl-N,N'-diisopropylisourea

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Tool for Ester Synthesis

In the landscape of synthetic organic chemistry, the formation of ester bonds is a fundamental and frequently employed transformation. While classic methods like Fischer-Speier esterification have long been staples, the demand for milder, more efficient, and highly selective reagents has driven the development of advanced coupling agents. Among these, O-Benzyl-N,N'-diisopropylisourea has emerged as a powerful tool for the synthesis of benzyl esters under neutral conditions. This guide provides a comprehensive exploration of its mechanism of action, practical applications, and the underlying principles that govern its reactivity, offering researchers and drug development professionals the insights needed to effectively harness this versatile reagent.

Core Principles: Understanding the Reactivity of O-Alkylisoureas

O-Benzyl-N,N'-diisopropylisourea belongs to the class of O-alkylisoureas, which are the key reactive intermediates in the widely used carbodiimide-mediated coupling reactions, such as the Steglich esterification.[1][2] The power of O-benzyl-N,N'-diisopropylisourea lies in its pre-formed, stable nature, allowing for a more controlled and direct approach to esterification compared to the in-situ generation of the reactive intermediate from a carbodiimide and an alcohol.

The fundamental principle of its action is the activation of a carboxylic acid to facilitate nucleophilic attack by the benzyl group, which is delivered intramolecularly. This process is driven by the formation of the highly stable N,N'-diisopropylurea (DIU) as a byproduct.

The Detailed Mechanism of Action: A Step-by-Step Analysis

The reaction between O-benzyl-N,N'-diisopropylisourea and a carboxylic acid proceeds through a well-defined, stepwise mechanism. This can be conceptualized as a modification of the Steglich esterification, where the activating agent is the pre-formed O-alkylisourea.[1][3]

Step 1: Protonation of the Isourea

The reaction is initiated by the protonation of the more basic imino nitrogen of the O-benzyl-N,N'-diisopropylisourea by the carboxylic acid. This initial acid-base reaction is crucial as it significantly enhances the electrophilicity of the central carbon atom of the isourea.

Step 2: Nucleophilic Attack of the Carboxylate

The resulting carboxylate anion, now a potent nucleophile, attacks the activated carbon atom of the protonated isourea. This leads to the formation of a key tetrahedral intermediate.

Step 3: Collapse of the Tetrahedral Intermediate and Ester Formation

The unstable tetrahedral intermediate rapidly collapses. The lone pair of electrons on the oxygen of the former carboxyl group reforms the carbonyl double bond, leading to the cleavage of the C-O bond of the isourea moiety. This concerted process results in the formation of the desired benzyl ester and the highly stable, neutral N,N'-diisopropylurea byproduct. The reaction is effectively an intramolecular S_N2-type displacement.

Caption: Reaction mechanism of O-Benzyl-N,N'-diisopropylisourea.

Experimental Protocols and Considerations

The practical application of O-benzyl-N,N'-diisopropylisourea in the laboratory is straightforward, offering a reliable method for the preparation of benzyl esters.

Synthesis of O-Benzyl-N,N'-diisopropylisourea

For researchers who wish to prepare the reagent in-house, a common method involves the copper-catalyzed addition of benzyl alcohol to N,N'-diisopropylcarbodiimide (DIC).

Protocol: Synthesis of O-Benzyl-N,N'-diisopropylisourea [4]

-

To a stirred solution of N,N'-diisopropylcarbodiimide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or hexane) under an inert atmosphere, add benzyl alcohol (1.0 eq).

-

Add a catalytic amount of cuprous chloride (CuCl, ~1-2 mol%).

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the carbodiimide peak at ~2100 cm⁻¹).

-

Upon completion, dilute the reaction mixture with a non-polar solvent like hexane and filter through a short pad of neutral alumina or silica gel to remove the catalyst and any polar impurities.

-

Concentrate the filtrate under reduced pressure to obtain O-benzyl-N,N'-diisopropylisourea as a colorless oil. The product is typically of high purity and can be used without further purification.

General Protocol for Benzyl Ester Synthesis

The esterification reaction using the pre-formed O-benzyl-N,N'-diisopropylisourea is generally conducted under mild, neutral conditions.

Protocol: Benzyl Esterification of a Carboxylic Acid

-

Dissolve the carboxylic acid (1.0 eq) and O-benzyl-N,N'-diisopropylisourea (1.0-1.2 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the carboxylic acid.

-

Upon completion, the reaction mixture can be directly concentrated. The N,N'-diisopropylurea byproduct is often soluble in common organic solvents.

-

Purification is typically achieved by column chromatography on silica gel to separate the benzyl ester from the urea byproduct and any unreacted starting material.

Quantitative Data and Performance Comparison

The efficiency of O-benzyl-N,N'-diisopropylisourea as an esterification agent is comparable to, and in some cases superior to, other common methods for benzyl ester synthesis. The following table provides a comparative overview of yields for the benzylation of benzoic acid using different methodologies.

| Method | Reagents | Typical Yield (%) | Conditions | Reference |

| O-Benzyl-N,N'-diisopropylisourea | O-Bn-DIU, Benzoic Acid | 85-95 | DCM, Room Temperature | Inferred |

| Steglich Esterification | DCC, Benzyl Alcohol, DMAP (cat.), Benzoic Acid | 80-90 | DCM, Room Temperature | [2] |

| Benzyl Bromide Alkylation | Benzyl Bromide, NaHCO₃, Benzoic Acid | 85-95 | DMF/1,4-dioxane, 90 °C | [5] |

| Fischer-Speier Esterification | Benzyl Alcohol, H₂SO₄ (cat.), Benzoic Acid | 60-70 (reversible) | Reflux | [3] |

Side Reactions and Mitigation Strategies

While the reaction of O-benzyl-N,N'-diisopropylisourea with carboxylic acids is generally clean and high-yielding, it is important to be aware of potential side reactions. The primary concern, analogous to carbodiimide-mediated couplings, is the intramolecular rearrangement of the O-acylisourea intermediate to a stable and unreactive N-acylurea.[1] However, when using a pre-formed O-alkylisourea, the reaction conditions are typically milder, and the concentration of the activating agent is controlled, which can minimize this side reaction.

To further suppress potential side reactions:

-

Use of Anhydrous Conditions: Moisture can lead to the hydrolysis of the O-alkylisourea.

-

Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the O-alkylisourea can ensure complete consumption of the carboxylic acid.

-

Reaction Temperature: Performing the reaction at room temperature is usually sufficient. Elevated temperatures may increase the rate of side reactions.

Conclusion: A Valuable Asset in the Synthetic Chemist's Toolbox

O-Benzyl-N,N'-diisopropylisourea stands as a highly effective and versatile reagent for the synthesis of benzyl esters. Its mechanism of action, rooted in the principles of carbodiimide chemistry, provides a mild and controlled method for carboxylic acid activation. The pre-formed nature of the reagent offers advantages in terms of reaction setup and control over stoichiometry. By understanding the detailed mechanism, adhering to optimized protocols, and being mindful of potential side reactions, researchers and drug development professionals can confidently employ O-benzyl-N,N'-diisopropylisourea to achieve their synthetic goals with high efficiency and selectivity.

References

-

PrepChem. Synthesis of N,N'-diisopropyl-O-(m-methoxycarbonylbenzyl)-isourea. Available from: [Link]

-

Organic Chemistry Portal. Steglich Esterification. Available from: [Link]

-

Ahmad, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 5, 100827. Available from: [Link]

Sources

O-Benzyl-N,N'-diisopropylisourea: A Comprehensive Technical Guide on Physical Properties, Reactivity, and Benzylation Workflows

Executive Summary

In the landscape of advanced organic synthesis and drug development, the selective protection of functional groups is paramount. O-Benzyl-N,N'-diisopropylisourea (CAS: 2978-10-1) has emerged as a highly specific, mild, and efficient benzylation reagent ()[1]. Unlike traditional benzylating agents such as benzyl bromide (which requires harsh basic conditions) or benzyl trichloroacetimidate (which requires strong acidic catalysis), O-benzylisoureas operate under neutral to mildly acidic conditions. This whitepaper provides an in-depth analysis of its physical properties, mechanistic pathways, and field-proven experimental protocols designed for scientists seeking high-yield, orthogonal protection strategies.

Physical and Chemical Properties

Understanding the physicochemical profile of O-Benzyl-N,N'-diisopropylisourea is critical for optimizing reaction conditions and ensuring reagent stability. The compound is a lipophilic, moderately viscous liquid that exhibits excellent solubility in a wide range of aprotic organic solvents (e.g., THF, dichloromethane, toluene).

Table 1: Key Physical and Chemical Specifications

| Property | Value |

| IUPAC Name | Benzyl N,N'-di(propan-2-yl)carbamimidate |

| CAS Number | 2978-10-1 |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol [1] |

| Physical State | Colorless to light-yellow liquid |

| Boiling Point | ~105 °C at 1.1 mmHg[2] |

| Refractive Index | 1.50[3] |

| Storage Conditions | 4 °C, protect from light and moisture |

Mechanistic Insights: The Benzylation Pathway

The efficacy of O-Benzyl-N,N'-diisopropylisourea lies in its ability to act as a highly controlled electrophile generator. The reaction is essentially a modified Steglich-type esterification ()[4].

Causality of Reactivity: The driving force of this reaction is thermodynamic. When the basic imine nitrogen of the isourea is protonated by the substrate (e.g., a carboxylic acid) or an external catalyst, the benzylic carbon becomes highly electrophilic. The subsequent nucleophilic attack by the carboxylate or alcohol releases N,N'-diisopropylurea . This urea byproduct is highly stable and largely insoluble in cold organic solvents, rendering the benzylation process irreversible and driving the equilibrium entirely to the right[5].

Figure 1: Mechanistic pathway of carboxylic acid benzylation via O-benzylisourea activation.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Benzyl Esterification of Carboxylic Acids

This method is ideal for substrates containing base-sensitive functional groups (e.g., Fmoc-protected amino acids or easily epimerizable chiral centers) ()[5].

-

Substrate Preparation: Dissolve the carboxylic acid (1.0 equiv, e.g., 10 mmol) in anhydrous THF or Toluene (0.2 M concentration) under an inert Argon atmosphere.

-

Reagent Addition: Add O-Benzyl-N,N'-diisopropylisourea (1.1 to 1.5 equiv) dropwise via syringe. No external acid catalyst is required, as the carboxylic acid substrate initiates the protonation[6].

-

Thermal Incubation: Heat the reaction mixture to 60 °C (or reflux) and stir for 16–24 hours.

-

Self-Validation Step: Monitor the reaction via IR spectroscopy. The reaction is complete when the strong isourea C=N stretch (~1660 cm⁻¹) completely disappears.

-

-

Byproduct Removal: Cool the mixture to 0 °C. The byproduct, N,N'-diisopropylurea, will precipitate as a white crystalline solid. Remove it via vacuum filtration through a Celite pad[5].

-

Product Isolation: Concentrate the filtrate under reduced pressure and purify the resulting residue via flash column chromatography (SiO₂) to yield the pure benzyl ester.

Protocol B: Etherification of Alcohols

Unlike carboxylic acids, alcohols are not acidic enough to protonate the isourea. This workflow requires a Lewis acid catalyst[4].

-

Dissolve the alcohol (1.0 equiv) and O-Benzyl-N,N'-diisopropylisourea (1.5 equiv) in anhydrous dichloromethane.

-

Add a catalytic amount of Copper(II) chloride (CuCl₂) or Boron trifluoride etherate (BF₃·OEt₂) (0.05 - 0.1 equiv).

-

Stir at room temperature for 24 hours, filter the precipitated urea, and purify via chromatography.

Figure 2: Standard experimental workflow for the benzylation of carboxylic acids.

Comparative Analysis: Benzylating Agents

Selecting the correct reagent dictates the success of a synthetic route. The table below summarizes why O-Benzyl-N,N'-diisopropylisourea is frequently chosen over classical alternatives in late-stage drug development.

Table 2: Comparison of Common Benzylating Reagents

| Reagent | Activation Condition | Primary Byproduct | Functional Group Tolerance |

| Benzyl Bromide (BnBr) | Strong base (NaH, K₂CO₃) | NaBr / KBr, excess base | Low (Base-sensitive groups cleave; high risk of epimerization) |

| Benzyl Trichloroacetimidate | Strong acid (TfOH, BF₃) | Trichloroacetamide | Moderate (Acid-sensitive acetals/ethers may cleave) |

| O-Benzyl-N,N'-diisopropylisourea | Neutral to mild heating | N,N'-diisopropylurea (solid) | High (Tolerates Fmoc, Boc, acetates, and chiral centers) |

Safety, Handling, and Storage

As a reactive alkylating agent, O-Benzyl-N,N'-diisopropylisourea must be handled with strict adherence to laboratory safety protocols.

-

Hazards: Classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

PPE: Always manipulate within a certified chemical fume hood using nitrile gloves and safety goggles.

-

Storage: The imine moiety is susceptible to slow hydrolysis if exposed to atmospheric moisture. Store the reagent in a tightly sealed amber vial at 4 °C under an inert atmosphere (Argon or Nitrogen).

References

-

Title: o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254 Source: PubChem, National Institutes of Health URL: [Link][1]

-

Title: Studies on O-alkylisoureas in solution phase and on solid support Source: University of Southampton Research Repository (ePrints Soton) URL: [Link][4]

-

Title: A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl(benzyl)-N,N'-dicyclohexylisourea Source: Revista de la Sociedad Química del Perú (Redalyc) URL: [Link][5]

Sources

- 1. o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Benzyl-N,N'-diisopropylisourea | CAS#:2978-10-1 | Chemsrc [chemsrc.com]

- 3. pure-synth.com [pure-synth.com]

- 4. Studies on O-alkylisoureas in solution phase and on solid support - ePrints Soton [eprints.soton.ac.uk]

- 5. redalyc.org [redalyc.org]

- 6. WO2009076743A1 - Preparations containing amino acids and orotic acid - Google Patents [patents.google.com]

The Definitive Guide to O-Benzyl-N,N'-diisopropylisourea: Nomenclature, Mechanistic Pathways, and Applications in Mild Esterification

Executive Summary

In the landscape of advanced organic synthesis, the protection of carboxylic acids as benzyl esters is a fundamental transformation. While traditional methods rely on harsh basic conditions or highly reactive alkyl halides, O-Benzyl-N,N'-diisopropylisourea provides a sophisticated, base-free alternative. This technical whitepaper explores the systematic IUPAC nomenclature, physicochemical properties, mechanistic causality, and validated experimental protocols for utilizing this specialized reagent in drug development and peptide synthesis.

Chemical Identity and IUPAC Nomenclature

Accurate nomenclature is the bedrock of chemical literature and regulatory compliance. The target molecule is an isourea derivative specifically engineered for mild benzylation.

-

Systematic IUPAC Name: benzyl N,N'-di(propan-2-yl)carbamimidate[1].

-

Common/Depositor-Supplied Synonyms: O-Benzyl-N,N'-diisopropylisourea; 1,3-diisopropyl-2-benzylisourea[1].

-

Structural Architecture: The molecule features a central carbamimidate (isourea) core. The oxygen atom is alkylated with a benzyl group (the electrophilic payload), while the two nitrogen atoms are substituted with isopropyl groups. This diisopropyl steric bulk is intentionally designed to prevent unwanted N-alkylation side reactions and to ensure that the resulting byproduct is highly insoluble in standard organic solvents, facilitating easy purification[1].

Physicochemical Properties

Understanding the physical parameters of benzyl N,N'-di(propan-2-yl)carbamimidate is essential for reaction design and reagent handling.

| Property | Value | Source |

| CAS Registry Number | 2978-10-1 | [2] |

| Molecular Formula | C14H22N2O | [1] |

| Molecular Weight | 234.34 g/mol | [1] |

| Physical Form | Liquid (Stored at 4°C, protected from light) | [2] |

| InChIKey | HTJDVAQGUYGUON-UHFFFAOYSA-N | [1] |

Mechanistic Pathway of Carboxylic Acid Benzylation

The defining advantage of this reagent is its ability to operate under strictly neutral conditions. This is critical when synthesizing complex molecules with epimerization-prone stereocenters or base-sensitive protecting groups.

Causality of the Transformation:

-

Proton Transfer: The reaction initiates when the basic imine nitrogen of the isourea abstracts the acidic proton from the carboxylic acid. This generates a reactive ion pair: a nucleophilic carboxylate anion and an electrophilic O-benzyluronium cation.

-

Nucleophilic Attack: The carboxylate anion attacks the benzylic carbon of the uronium intermediate via an SN2 -like transition state.

-

Thermodynamic Sink: As the C-O bond of the isourea cleaves, the system expels N,N'-diisopropylurea (DIU) . The formation of the highly stable C=O double bond in the DIU byproduct provides an overwhelming thermodynamic driving force, making the reaction irreversible and high-yielding.

Mechanistic pathway of mild carboxylic acid benzylation using O-Benzyl-N,N'-diisopropylisourea.

Experimental Protocol: Mild Benzylation Workflow

Expertise & Experience: This protocol is a self-validating system. The progression of the reaction can be visually monitored by the precipitation of the DIU byproduct. Because the reaction does not require external bases like K2CO3 or toxic alkylating agents like benzyl bromide, it preserves the stereochemical integrity of α -chiral carboxylic acids[3].

Step-by-Step Methodology:

-

Preparation: Dissolve the starting carboxylic acid (1.0 equivalent) in an anhydrous, aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M.

-

Reagent Addition: Add O-Benzyl-N,N'-diisopropylisourea (1.1 to 1.5 equivalents) dropwise to the stirring solution at room temperature. Rationale: A slight stoichiometric excess ensures the complete consumption of the valuable carboxylic acid.

-

Reaction Incubation:

-

Byproduct Removal: Cool the reaction mixture to 0 °C. The N,N'-diisopropylurea (DIU) byproduct will precipitate as a white crystalline solid. Filter the mixture through a pad of Celite to remove the DIU.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude benzyl ester via flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to isolate the analytically pure product.

Step-by-step experimental workflow for the benzylation of carboxylic acids.

Comparative Analysis of Benzylation Reagents

To justify the integration of benzyl N,N'-di(propan-2-yl)carbamimidate into a synthetic route, it must be evaluated against standard industry alternatives.

| Reagent System | Reaction Conditions | Base Required? | Risk of Racemization | Byproduct Management |

| O-Benzyl-N,N'-diisopropylisourea | Neutral, RT to Reflux (or MW) | No | Very Low | DIU precipitates, easy filtration |

| Benzyl Bromide / K2CO3 | Basic, Reflux | Yes (Strong) | High | Aqueous workup required |

| Benzyl Alcohol / DCC / DMAP | Steglich Esterification, RT | Yes (DMAP) | Moderate | DCU precipitates, DMAP removal needed |

Applications in Drug Development

In pharmaceutical synthesis, the benzyl ester is a ubiquitous protecting group because it can be cleanly and selectively removed via catalytic hydrogenolysis ( H2 over Pd/C ) without disturbing other functional groups. O-Benzyl-N,N'-diisopropylisourea is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), such as metalloproteinase inhibitors, where the preservation of delicate structural motifs and strict adherence to enantiomeric purity are non-negotiable[5].

References

-

o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254 - PubChem , National Institutes of Health (NIH). 1

-

O-Benzyl-N,N'-diisopropylisourea | 2978-10-1 , Sigma-Aldrich.2

-

TCIメール No.168 , Tokyo Chemical Industry (TCI). 4

-

Alkylation Reagents for Ester Synthesis , Tokyo Chemical Industry (India) Pvt. Ltd.3

-

US6008243A - Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use , Google Patents. 5

Sources

- 1. o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. O-Benzyl-N,N'-diisopropylisourea | 2978-10-1 [sigmaaldrich.com]

- 3. Alkylation Reagents for Ester Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. yone-yama.co.jp [yone-yama.co.jp]

- 5. US6008243A - Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use - Google Patents [patents.google.com]

o-Benzyl-n,n'-diisopropylisourea CAS number 2978-10-1

O-Benzyl-N,N'-diisopropylisourea (CAS 2978-10-1): A Technical Guide to Mild Benzylation Strategies

In the landscape of organic synthesis and drug development, the protection of carboxylic acids as benzyl esters is a foundational transformation. However, traditional benzylation methods often rely on harsh conditions—such as the use of benzyl halides with strong bases (e.g., K₂CO₃, Cs₂CO₃) or acidic Fisher esterification. These conditions are frequently incompatible with base-sensitive epimerizable stereocenters or acid-labile functional groups. As an Application Scientist, I frequently deploy O-Benzyl-N,N'-diisopropylisourea (CAS 2978-10-1) [1] to circumvent these limitations. This reagent offers a highly selective, neutral-to-mildly-acidic pathway for benzylation, ensuring stereochemical integrity and functional group tolerance[2].

Physicochemical Profiling

Understanding the physical properties of O-Benzyl-N,N'-diisopropylisourea is critical for its handling and application. It is a stable, non-lachrymatory liquid, offering a significant operational safety advantage over volatile, highly toxic benzyl halides.

| Property | Value |

| Chemical Name | O-Benzyl-N,N'-diisopropylisourea |

| CAS Number | 2978-10-1 |

| Molecular Formula | C₁₄H₂₂N₂O |

| Molecular Weight | 234.34 g/mol |

| Physical Form | Liquid (at standard temperature and pressure) |

| InChIKey | HTJDVAQGUYGUON-UHFFFAOYSA-N |

| Purity Standard | Typically ≥97.0% (GC) |

Data synthesized from authoritative chemical databases[1].

Mechanistic Causality: The Logic of O-Alkylisoureas

The elegance of O-Benzyl-N,N'-diisopropylisourea lies in its dual-action mechanism. It acts simultaneously as a mild Brønsted base and an electrophilic alkylating agent.

-

Protonation : The reaction initiates when the basic imine nitrogen of the isourea abstracts a proton from the carboxylic acid substrate. This step is thermodynamically driven by the formation of a resonance-stabilized isouronium cation.

-

Nucleophilic Attack : The resulting carboxylate anion, now in close spatial proximity to the highly electrophilic O-benzyl group of the protonated intermediate, undergoes an Sₙ2-like nucleophilic attack.

-

Byproduct Formation : The driving force of the reaction is the irreversible collapse of the intermediate into the desired benzyl ester and N,N'-diisopropylurea. The urea byproduct is highly crystalline and poorly soluble in non-polar solvents, allowing for precipitation-driven reaction completion.

Fig 1: Mechanistic pathway of benzylation via O-Benzyl-N,N'-diisopropylisourea.

Comparative Reagent Analysis

To justify the selection of O-Benzyl-N,N'-diisopropylisourea, we must benchmark it against standard industry alternatives[3].

| Reagent | Typical Conditions | Key Advantages | Primary Drawbacks |

| Benzyl Bromide (BnBr) | K₂CO₃, DMF, Heat | Low cost, highly reactive. | Lachrymator; basic conditions cause epimerization. |

| Benzyl Trichloroacetimidate | TfOH or BF₃·OEt₂, DCM | Operates at room temperature. | Requires strong acid; moisture sensitive. |

| O-Benzyl-N,N'-diisopropylisourea | THF or Toluene, Reflux | Neutral conditions; preserves stereocenters. | Requires heating; urea byproduct removal needed. |

Self-Validating Experimental Protocol: Benzyl Ester Synthesis

The following protocol is designed as a self-validating system. The visual cue of N,N'-diisopropylurea precipitation serves as an in-process indicator of reaction progression, ensuring the scientist can dynamically assess the state of the reaction without relying solely on chromatographic sampling.

Materials Required:

-

Carboxylic acid substrate (1.0 eq)

-

O-Benzyl-N,N'-diisopropylisourea (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Solvent Selection & Dissolution : Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M concentration). Causality: THF is chosen because it effectively solubilizes polar carboxylic acids while allowing the non-polar N,N'-diisopropylurea byproduct to precipitate upon cooling.

-

Reagent Addition : Add O-Benzyl-N,N'-diisopropylisourea (1.2 eq) dropwise at room temperature. Causality: A slight excess ensures complete conversion of the acid, which is critical if the starting material and product have similar retention factors (R_f) on silica gel.

-

Thermal Activation : Heat the reaction mixture to reflux (approx. 65°C for THF) for 4 to 12 hours. Self-Validation: Monitor via TLC or LC-MS. The reaction is complete when the acid mass is fully consumed. Alternatively, microwave irradiation at 100°C can reduce reaction time to 15-30 minutes[2].

-

Byproduct Precipitation : Once complete, cool the reaction mixture to 0°C in an ice bath for 30 minutes. Causality: Cooling dramatically decreases the solubility of the N,N'-diisopropylurea byproduct, forcing it to crash out as a white crystalline solid. This visual change validates that the chemical transformation has occurred.

-

Filtration : Filter the cold mixture through a pad of Celite to remove the precipitated urea. Wash the filter cake with a minimal amount of cold THF.

-

Purification : Concentrate the filtrate in vacuo. If residual urea or excess reagent remains, purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Fig 2: Step-by-step experimental workflow for carboxylic acid benzylation.

Conclusion

O-Benzyl-N,N'-diisopropylisourea remains a premier choice for drug development professionals requiring mild, non-basic, and non-lachrymatory benzylation conditions. By understanding the proton-transfer causality that drives its mechanism, researchers can exploit this reagent to protect highly sensitive substrates with excellent yields and stereochemical fidelity.

Sources

The Discovery, Evolution, and Application of Isourea Compounds: A Technical Guide

Introduction: From Vitalism to Advanced Alkylating Agents

The history of nitrogenous organic compounds is anchored by Friedrich Wöhler’s landmark synthesis of urea from ammonium cyanate in 1828, a discovery that fundamentally dispelled the doctrine of vitalism and birthed modern organic chemistry 1. However, as synthetic chemistry evolved, researchers recognized that urea's stable diamide structure could be manipulated. By alkylating the oxygen atom of the urea core, chemists discovered isourea (specifically, O-alkylisourea), a tautomeric derivative characterized by a highly reactive C=N double bond and a C–O–R linkage.

Unlike the metabolically inert urea, O-alkylisoureas emerged as powerful, chemoselective alkylating agents. Today, these compounds are indispensable in drug development, serving as critical intermediates for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs) and forming the foundational linkage chemistry in classical affinity chromatography.

Chemical Evolution and Mechanistic Properties

The synthetic utility of O-alkylisoureas was first broadly recognized in the mid-20th century when they were deployed for the mild esterification of carboxylic acids 2.

The Causality of Reactivity: The reactivity of isoureas is driven by symbiotic activation. The imine nitrogen of the isourea is mildly basic and readily protonated by a carboxylic acid. Once protonated, the adjacent O-alkyl carbon becomes highly electrophilic. The carboxylate anion then executes a nucleophilic attack on this alkyl group, yielding the desired ester and generating stable, neutral urea as a thermodynamic sink. This mechanism allows for esterification under exceptionally mild conditions, often proceeding with complete inversion of stereochemistry when secondary alcohols are used to generate the isourea.

Modern Synthetic Workflows and Quantitative Data

Historically, O-alkylisoureas were synthesized via the addition of alcohols to cyanamides or carbodiimides, a process that strictly required heavy metal catalysts (e.g., Cu(I) or Cu(II) salts). While effective, the retention of toxic heavy metals is a severe liability in pharmaceutical manufacturing.

Recent breakthroughs have introduced highly efficient, metal-free, and low-catalyst-loading pathways. Notable among these is the three-component tandem coupling of isonitriles, N,N-dibromoarylsulfonamides, and alcohols 3, as well as the use of highly active binuclear aluminium complexes 4.

Quantitative Comparison of Isourea Synthesis Methods

| Synthetic Methodology | Key Reagents | Catalyst / Base | Reaction Time | Temp | Typical Yield | Mechanistic Advantage |

| Classical Addition | Carbodiimide + Alcohol | CuCl (Stoichiometric) | 12–24 h | Reflux | 60–80% | Robust, well-documented historical precedent. |

| Metal-Free Tandem | Isonitrile + TsNBr₂ + Alcohol | K₂CO₃ (2.0 equiv) | 45 min | 25°C | 66–77% | Eliminates heavy metal toxicity; rapid kinetics. |

| Binuclear Catalysis | Carbodiimide + Alcohol | Al Complex (1 mol%) | 1 h | 25°C | >90% | Ultra-low catalyst loading; neat (solvent-free). |

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena observed directly confirm the mechanistic progression.

Protocol A: Metal-Free Synthesis of Sulfonylisourea

Reference standard adapted from recent unified approaches3. Objective: Synthesize N-sulfonylisourea via a transient carbodiimide intermediate.

-

Reagent Initialization: In a flame-dried reaction vessel, combine the isocyanide (0.5 mmol, 1.0 equiv) and the target alcohol (1.5 mmol, 3.0 equiv).

-

Causality: The 3-fold excess of alcohol ensures that the highly reactive carbodiimide intermediate is immediately trapped via nucleophilic attack, preventing unwanted dimerization.

-

-

Base and Oxidant Addition: Add N,N-dibromoarylsulfonamide (TsNBr₂, 0.5 mmol, 1.0 equiv) followed by K₂CO₃ (1.0 mmol, 2.0 equiv).

-

Causality: K₂CO₃ acts as a mild base to facilitate the elimination of a bromonium ion from TsNBr₂, triggering the tandem coupling with the isocyanide. It simultaneously neutralizes the generated HBr, preventing the acidic hydrolysis of the isocyanide.

-

-

Reaction Propagation: Stir the mixture at room temperature for 45 minutes under solvent-free conditions (or minimal dichloromethane). Monitor via Thin Layer Chromatography (TLC).

-

Filtration Workup: Pass the crude mixture through a short pad of Celite, eluting with ethyl acetate.

-

Causality: Celite efficiently traps the insoluble inorganic potassium bromide salts without adsorbing the polar isourea product, ensuring high recovery.

-

-

Isolation: Concentrate the solvent under reduced pressure and purify via flash column chromatography.

Mechanistic workflow of metal-free sulfonylisourea synthesis via a carbodiimide intermediate.

Protocol B: Binuclear Aluminium-Catalyzed Synthesis

Reference standard adapted from advanced organometallic catalysis4. Objective: Synthesize isourea using ultra-low catalyst loading under neat conditions.

-

Inert Atmosphere Setup: Inside an argon-filled glovebox, prepare a degassed 25 mL Schlenk tube.

-

Causality: The binuclear Al complex is highly sensitive to moisture; atmospheric water would prematurely hydrolyze the active metal centers, quenching catalysis.

-

-

Reagent Mixing: Add the chosen aryl alcohol (0.384 mmol, 1.0 equiv) to a mixture of carbodiimide (0.384 mmol, 1.0 equiv) and the binuclear aluminium complex (0.00384 mmol, 1 mol%).

-

Catalytic Cycle: Stir the neat mixture at room temperature for 1 hour.

-

Causality: The binuclear Al complex provides dual Lewis-acidic sites that activate the carbodiimide's electrophilic carbon while simultaneously coordinating the alcohol, drastically lowering the activation energy barrier without the need for thermal driving forces.

-

-

Validation: The reaction self-validates through the precipitation of a white solid as the product forms. Extract and characterize directly via ¹H and ¹³C NMR spectroscopy.

Applications in Drug Development and Bioprocessing

Pharmaceutical Intermediates

Isoureas are foundational building blocks in medicinal chemistry. They are direct precursors to biguanides (such as the antidiabetic drug metformin) and are heavily utilized in synthesizing complex heterocyclic structures, including isoxazoline derivatives and glycoprotein IIb/IIIa antagonists. The ability to precisely control the O-alkylation allows medicinal chemists to fine-tune the lipophilicity and pharmacokinetic profiles of these drug candidates.

Affinity Chromatography: The Isourea Linkage Challenge

In bioprocessing and drug discovery, affinity chromatography is used to purify target proteins. Historically, agarose matrices were activated using Cyanogen Bromide (CNBr), which reacts with the hydroxyl groups of the matrix to form a highly reactive cyanate ester 5. When a protein ligand containing primary amines is introduced, it couples to the matrix, forming an isourea linkage .

The Causality of Matrix Instability: While CNBr activation utilizes mild conditions suitable for sensitive biomolecules, the resulting isourea linkage has a critical flaw: it possesses a pKa of approximately 9.5. At a physiological pH of 7.4, the isourea bond is protonated and carries a positive charge. Consequently, the chromatography matrix inadvertently acts as an anion exchanger, leading to the non-specific binding of off-target acidic proteins 5. Furthermore, the isourea bond is susceptible to nucleophilic attack by buffer components, causing gradual ligand leakage. Understanding this mechanism drove the biopharmaceutical industry to develop alternative chemistries, such as N-hydroxysuccinimide (NHS) esters, which form stable, uncharged amide bonds.

Workflow of CNBr-activated agarose matrix coupling, forming an isourea linkage for purification.

Conclusion

From the conceptual dismantling of vitalism to their modern role as highly chemoselective reagents, isourea compounds represent a masterclass in chemical evolution. By understanding the causal mechanisms behind their synthesis—whether through metal-free tandem couplings or binuclear catalysis—researchers can harness their unique reactivity to drive the next generation of pharmaceutical synthesis and bioprocessing technologies.

References

- Title: A Unified Approach for the Synthesis of Isourea and Isothiourea from Isonitrile and N,N-Dibromoarylsulfonamides Source: The Journal of Organic Chemistry - ACS Publications URL

- Source: wikidoc.

- Title: A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and quinazolinones Source: RSC Publishing URL

- Title: Affinity Chromatography and Importance in Drug Discovery Source: IntechOpen URL

- Title: Esterification and Alkylation Reactions Employing Isoureas Source: R Discovery URL

Sources

- 1. Urea - wikidoc [wikidoc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A binuclear aluminium complex as a single competent catalyst for efficient synthesis of urea, biuret, isourea, isothiourea, phosphorylguanidine, and q ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07714K [pubs.rsc.org]

- 5. Affinity Chromatography and Importance in Drug Discovery | IntechOpen [intechopen.com]

o-Benzyl-n,n'-diisopropylisourea solubility information

An In-depth Technical Guide to the Solubility of O-Benzyl-N,N'-diisopropylisourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Benzyl-N,N'-diisopropylisourea is a significant reagent and intermediate in organic synthesis, particularly in the formation of esters and other derivatives under mild conditions.[1] Its efficacy in synthetic protocols is intrinsically linked to its solubility in various reaction media. This guide provides a comprehensive analysis of the solubility characteristics of O-benzyl-N,N'-diisopropylisourea. In the absence of extensive published quantitative data, this document focuses on a theoretical assessment of its solubility based on its molecular structure, alongside detailed, field-proven experimental protocols for its empirical determination. This approach is designed to empower researchers with both a predictive understanding and the practical tools necessary for the effective use of this compound in their work.

Introduction to O-Benzyl-N,N'-diisopropylisourea

O-Benzyl-N,N'-diisopropylisourea, with the CAS number 2978-10-1, is an O-alkylated isourea derivative.[2][3][4] These compounds are recognized for their utility as intermediates in the synthesis of a variety of organic molecules. The isourea functional group provides a reactive center that can be exploited in numerous chemical transformations. The presence of the benzyl and diisopropyl groups significantly influences the molecule's physical and chemical properties, including its solubility, which is a critical parameter for its application in synthetic chemistry. A thorough understanding of its solubility is paramount for reaction design, optimization, and purification processes.

Molecular Structure and Properties:

The structure of O-benzyl-N,N'-diisopropylisourea is characterized by a central isourea core, an O-linked benzyl group, and two N-linked isopropyl groups.

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

O-Benzyl-N,N'-diisopropylisourea (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of O-benzyl-N,N'-diisopropylisourea to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Add a known volume of the solvent (e.g., 1-2 mL) to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Prepare triplicate samples for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the samples for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached. [6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. [6]

-

-

Quantification:

-

Prepare a series of standard solutions of O-benzyl-N,N'-diisopropylisourea of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (HPLC or UV-Vis spectroscopy).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve.

-

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and precise method for determining the concentration of a solute. [7][8]

-

Principle: The filtered sample is injected into the HPLC system. The compound is separated from any potential impurities on a column and detected by a UV detector. The area of the chromatographic peak is proportional to the concentration.

-

Method Development: A suitable reversed-phase HPLC method should be developed. This typically involves selecting an appropriate C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. The detection wavelength should be set to the λ_max of O-benzyl-N,N'-diisopropylisourea.

-

Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area versus concentration. The concentration of the unknown sample is then determined from this curve.

UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed. [9][10]

-

Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.

-

Procedure: The λ_max (wavelength of maximum absorbance) of O-benzyl-N,N'-diisopropylisourea in the specific solvent is first determined by scanning a solution of the compound across a range of UV wavelengths. A calibration curve is then prepared by measuring the absorbance of standard solutions at the λ_max. The absorbance of the filtered saturated solution is measured, and its concentration is calculated from the calibration curve. [11]

Trustworthiness and Self-Validating Systems

The described experimental protocol incorporates several self-validating checks to ensure the trustworthiness of the results:

-

Visual Confirmation of Excess Solid: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.

-

Equilibrium Confirmation: To verify that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points. [12]* Triplicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the obtained solubility value and allows for the identification of outliers.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) in the analytical method ensures accurate quantification.

Conclusion

References

-

PubChem. (n.d.). o-Benzyl-n,n'-diisopropylisourea. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved March 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved March 14, 2026, from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved March 14, 2026, from [Link]

-

Chemsrc. (2025, August 28). O-Benzyl-N,N'-diisopropylisourea | CAS#:2978-10-1. Retrieved March 14, 2026, from [Link]

- Google Patents. (n.d.). US5602264A - Highly reactive, water soluble carbodiimides, intermediates and derivatives thereof.

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved March 14, 2026, from [Link]

-

PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Retrieved March 14, 2026, from [Link]

-

Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved March 14, 2026, from [Link]

-

International Journal of Scientific & Engineering Research. (2020, January 27). Development of UV-Vis Spectroscopic Method for Determining Effect of Solvent on Solubility of Vitamin C and Vitamin E. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved March 14, 2026, from [Link]

-

Grokipedia. (n.d.). Benzyl group. Retrieved March 14, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved March 14, 2026, from [Link]

Sources

- 1. US5602264A - Highly reactive, water soluble carbodiimides, intermediates and derivatives thereof - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. O-Benzyl-N,N'-diisopropylisourea | 2978-10-1 [sigmaaldrich.com]

- 4. O-Benzyl-N,N'-diisopropylisourea | CAS#:2978-10-1 | Chemsrc [chemsrc.com]

- 5. o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 8. iosrphr.org [iosrphr.org]

- 9. dspace.bracu.ac.bd [dspace.bracu.ac.bd]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]

O-Benzyl-N,N'-diisopropylisourea: Mechanistic Stability, Storage Protocols, and Benzylation Workflows

Executive Summary

O-Benzyl-N,N'-diisopropylisourea (CAS 2978-10-1) is a highly efficient, mildly reactive benzylating agent widely utilized in organic synthesis and drug development for the protection of carboxylic acids and alcohols. Unlike highly toxic or explosive alternatives (e.g., benzyl bromide, phenyldiazomethane), it offers a significantly safer handling profile. However, its stability is intrinsically linked to its reactivity. This technical guide details the mechanistic degradation pathways, optimal storage conditions, and validated experimental workflows required to ensure reagent integrity and maximize reaction yields.

Chemical Profile and Mechanistic Action

O-Benzyl-N,N'-diisopropylisourea (Molecular Formula: C14H22N2O, PubChem CID: 11128254) operates via a thermodynamically driven mechanism [1].

The Benzylation Mechanism: The reaction is initiated by the protonation of the basic isourea nitrogen by the substrate (typically a carboxylic acid). This protonation creates a highly electrophilic benzyl species and an excellent leaving group. The carboxylate anion then attacks the benzyl carbon, yielding the target benzyl ester and N,N'-diisopropylurea. The formation of the highly stable urea C=O bond provides the irreversible thermodynamic driving force for the reaction [3].

The Degradation Pathway: The precise mechanism that makes this compound an excellent benzylating agent also makes it highly susceptible to hydrolysis. Ambient moisture (H2O) acts as a competing nucleophile. Upon hydrogen bonding or protonation by trace atmospheric acids, water attacks the benzyl carbon. This results in the irreversible degradation of the reagent into benzyl alcohol and N,N'-diisopropylurea. Because this degradation is thermodynamically favorable, even trace amounts of moisture will steadily deplete the active reagent titer over time.

Caption: Reaction pathways of O-benzyl-N,N'-diisopropylisourea: Target benzylation vs. moisture hydrolysis.

Stability Profile and Degradation Kinetics

Because O-benzyl-N,N'-diisopropylisourea is exquisitely moisture-sensitive and mildly light-sensitive, improper storage leads to a rapid loss of titer. While commercial vendors may ship the reagent at ambient temperature for short durations, long-term storage requires strict environmental controls [2]. Storing the reagent at room temperature in a repeatedly opened container will result in complete degradation within weeks.

Table 1: Storage Conditions and Impact on Shelf Life

| Storage Condition | Temperature | Atmosphere | Expected Shelf Life | Degradation Risk |

| Optimal (Long-Term) | -20°C | Argon / Nitrogen | > 12 Months | Low (Thermal & hydrolytic pathways arrested) |

| Standard (Short-Term) | 2°C to 8°C | Argon / Nitrogen | 3 to 6 Months | Moderate (Requires strict anhydrous sealing) |

| Suboptimal | 20°C to 25°C | Desiccated Air | 1 to 4 Weeks | High (Susceptible to ambient humidity) |

| Unacceptable | 20°C to 25°C | Ambient Air | < 1 Week | Critical (Rapid hydrolysis to urea byproduct) |

Experimental Workflows

Protocol A: Anhydrous Handling and Storage Preparation

Causality: To prevent the accumulation of the urea degradant, the reagent must be isolated from atmospheric moisture immediately upon receipt. Repeated freeze-thaw cycles introduce condensation; therefore, aliquoting is mandatory.

-

Equilibration: Upon receiving the reagent, allow the sealed bottle to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold chemical.

-

Inert Transfer: Transfer the bottle into a glovebox or a heavily Argon-purged dry box.

-

Aliquoting: Divide the reagent into single-use or small-batch amber glass vials (to protect against light-induced radical degradation).

-

Sealing: Seal each vial with a PTFE-lined silicone septum cap.

-

Storage: Store the aliquots in a secondary container filled with indicating Drierite (calcium sulfate) at -20°C [2].

Caption: Optimal handling and storage workflow to prevent hydrolytic degradation.

Protocol B: Microwave-Accelerated Benzylation of Carboxylic Acids

Causality: Traditional thermal heating of O-alkylisoureas can take 3 to 24 hours, risking side reactions and thermal degradation of sensitive substrates. Microwave irradiation accelerates the O-alkylation to completion within 5 to 20 minutes while maintaining high chemoselectivity [3].

-

Preparation: In an oven-dried, microwave-safe vial equipped with a magnetic stir bar, dissolve the carboxylic acid substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) under an Argon atmosphere.

-

Reagent Addition: Add O-Benzyl-N,N'-diisopropylisourea (1.5 to 2.0 eq) to the solution. The excess accounts for any trace moisture in the solvent.

-

Microwave Irradiation: Seal the vial and irradiate in a focused microwave synthesizer at 80°C to 100°C for 5 to 15 minutes.

-

Precipitation: Upon cooling to room temperature, the N,N'-diisopropylurea byproduct will precipitate out of the solution as a white solid.

-

Filtration & Concentration: Filter the suspension through a pad of Celite to remove the urea byproduct. Wash the pad with cold THF. Concentrate the filtrate in vacuo.

-

Purification: Purify the crude benzyl ester via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Quality Control: Validating Reagent Integrity

Before utilizing a stored batch of O-Benzyl-N,N'-diisopropylisourea in a critical synthetic step, it is imperative to perform a self-validating check to ensure the reagent has not hydrolyzed.

-

Visual Inspection: The pure reagent is a colorless to light yellow liquid. If significant white crystalline solids are present in the neat liquid, it indicates massive precipitation of N,N'-diisopropylurea.

-

TLC Analysis: Run a Thin-Layer Chromatography (TLC) plate (e.g., 20% EtOAc in Hexanes). The presence of a highly polar spot (benzyl alcohol) and a baseline spot (urea) indicates degradation.

-

1H NMR Analysis (CDCl3): Check for the diagnostic methylene singlet of benzyl alcohol at ~4.6 ppm. The intact reagent shows the benzylic protons shifted downfield due to the adjacent isourea oxygen.

References

-

PubChem. "o-Benzyl-n,n'-diisopropylisourea | C14H22N2O | CID 11128254" National Center for Biotechnology Information. URL: [Link]

-

Crosignani, S., White, P. D., Linclau, B. (2002). "Microwave-accelerated O-alkylation of carboxylic acids with O-alkylisoureas." Organic Letters, 4(17), 2961-2963. URL: [Link]

o-Benzyl-n,n'-diisopropylisourea in peptide synthesis protocols

Application Note: O-Benzyl-N,N'-diisopropylisourea in Advanced Peptide Synthesis Protocols

Executive Summary & Mechanistic Rationale

In the synthesis of complex peptides, the orthogonal protection of C-terminal and side-chain carboxylic acids (such as those in Aspartic acid and Glutamic acid) is a critical parameter for success. Benzyl esters are highly favored for this role because they remain stable during standard Fmoc and Boc deprotection cycles, yet can be cleanly removed via catalytic hydrogenolysis (Pd/C, H₂) or strong acid treatment (HF) at the end of the synthesis.

However, traditional benzylation methods utilizing benzyl bromide and a base (e.g., Et₃N or Cs₂CO₃) present a severe risk of racemization at the chiral α -carbon due to base-catalyzed enolization[1]. O-Benzyl-N,N'-diisopropylisourea solves this problem by enabling direct, mild esterification under neutral conditions. Because the amino acid itself acts as the proton source, the reaction environment remains neutral to mildly acidic, completely preserving the stereochemical integrity of the substrate[1].

Reaction Mechanism

The efficiency of O-Benzyl-N,N'-diisopropylisourea is rooted in its self-driving thermodynamic mechanism.

-

Protonation : The carboxylic acid protonates the basic isourea nitrogen, generating a highly reactive protonated isourea intermediate and a carboxylate anion.

-

Nucleophilic Attack : The carboxylate anion performs an S_N2 attack on the benzylic carbon.

-

Precipitation : The reaction yields the desired benzyl ester and N,N'-diisopropylurea as a byproduct. The causality behind the high yield is Le Chatelier's principle: N,N'-diisopropylurea is highly insoluble in non-polar solvents (like CH₂Cl₂ or THF) and precipitates out of the solution, irreversibly driving the reaction to completion.

Reaction mechanism of carboxylic acid benzylation via O-Benzyl-N,N'-diisopropylisourea.

Reagent Properties & Quantitative Data

Understanding the physical properties of the reagent is necessary for proper handling and storage. The reagent is light-sensitive and must be stored at 4 °C to prevent premature degradation.

Table 1: Physical Properties of O-Benzyl-N,N'-diisopropylisourea [2] | Property | Value | | :--- | :--- | | CAS Number | 2978-10-1 | | Molecular Formula | C₁₄H₂₂N₂O | | Molecular Weight | 234.34 g/mol | | Physical State | Liquid | | Storage Conditions | 4 °C, protect from light | | Purity (Standard) | ≥ 98.0% |

Table 2: Performance Comparison of Benzylation Methods [1]

| Method | Reagents | Temp | Time | Yield | Racemization Risk |

|---|---|---|---|---|---|

| Traditional | Benzyl Bromide, Et₃N | 25 °C | 12-24 h | 60-80% | High |

| Thermal Isourea | O-Benzyl isourea, THF | 65 °C | 3-6 h | 75-85% | Very Low |

| Microwave Isourea | O-Benzyl isourea, THF | 100 °C | 10 min | 88-95% | Very Low |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvent and temperature is deliberately calibrated to maximize the precipitation of the urea byproduct.

Protocol A: Conventional Thermal Benzylation[2]

Use this protocol for standard laboratory setups without access to a microwave reactor.

-

Preparation : Dissolve the N-protected amino acid (1.0 eq) in anhydrous Chloroform or THF (approx. 0.1 M concentration). Causality: THF and Chloroform are chosen because the N,N'-diisopropylurea byproduct is highly insoluble in them, forcing precipitation.

-

Reagent Addition : Add O-Benzyl-N,N'-diisopropylisourea (1.5 eq) dropwise to the stirring solution at room temperature.

-

Reaction : Heat the mixture to reflux (approx. 60-65 °C) and stir for 3 to 6 hours.

-

Validation Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 7:3). The highly polar carboxylic acid will remain near the baseline, while the lipophilic benzyl ester product will migrate (R_f ≈ 0.6).

-

Workup & Purification :

-

Cool the reaction mixture to 0 °C to maximize the precipitation of N,N'-diisopropylurea.

-

Filter the suspension through a Celite pad and wash the filter cake with a small amount of cold solvent.

-

Wash the filtrate sequentially with 5% NaHCO₃ (to remove unreacted acid), water, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the protected amino acid.

-

Protocol B: Microwave-Accelerated Benzylation[7]

Based on the methodology by Crosignani et al., this protocol utilizes microwave irradiation to drastically reduce reaction times while maintaining stereochemical integrity.

-

Preparation : In a microwave-safe vial, dissolve the N-protected amino acid (1.0 eq) and O-Benzyl-N,N'-diisopropylisourea (1.5 eq) in anhydrous THF (0.2 M).

-

Irradiation : Seal the vial and subject it to microwave irradiation at 100 °C for 10 minutes. Causality: Because the reaction lacks a basic catalyst, the elevated temperature accelerates the S_N2 attack without inducing α -carbon enolization.

-

Validation Checkpoint : Analyze an aliquot via LC-MS. Look for the disappearance of the starting material mass and the appearance of the product mass (+90 Da shift). A single sharp chromatographic peak confirms the absence of epimerization.

-

Workup : Cool the vial to room temperature, filter the precipitated urea byproduct, and concentrate the filtrate. Purify via flash chromatography if residual isourea is detected.

Integration into Peptide Synthesis Workflow

Once the amino acid is benzylated, it can be seamlessly integrated into standard solid-phase or liquid-phase peptide synthesis workflows.

Step-by-step workflow for integrating isourea-mediated benzylation into peptide synthesis.

References

-

PubChem. "o-Benzyl-n,n'-diisopropylisourea - Compound Summary". National Institutes of Health. URL:[Link][2]

-

MacPherson, L. J., et al. (1999). "Metalloproteinase inhibitors, pharmaceutical compositions containing them, and their use" (US Patent 6008243A). Google Patents. URL:[1]

Sources

Application Note: O-Benzyl-N,N'-diisopropylisourea as a Premier Benzylation Reagent in Organic Synthesis

Executive Summary & Chemical Context

In the landscape of organic synthesis and drug development, the protection of carboxylic acids as benzyl esters is a fundamental transformation. Benzyl esters are highly valued for their stability across a wide range of reaction conditions and their orthogonal cleavability via mild catalytic hydrogenolysis.

Historically, benzylation has relied on reagents like benzyl bromide paired with basic conditions (e.g., K₂CO₃), or benzyl alcohol coupled with carbodiimides (e.g., DCC). These traditional methods often suffer from significant drawbacks, including the epimerization of sensitive α-chiral centers, the generation of difficult-to-remove byproducts like dicyclohexylurea (DCU), and the requirement for strictly anhydrous or harsh conditions.

O-Benzyl-N,N'-diisopropylisourea (PubChem CID: 11128254)[1] emerges as a superior, mild alternative. By leveraging the intrinsic basicity of the isourea nitrogen, this reagent facilitates the direct, neutral benzylation of carboxylic acids without the need for external bases or catalysts, making it an indispensable tool for the synthesis of complex peptides and sensitive pharmaceutical intermediates.

Mechanistic Grounding: The Causality of Benzylation

To fully optimize a reaction, one must understand the molecular choreography driving it. The efficacy of O-Benzyl-N,N'-diisopropylisourea relies on a self-activating ion-pair mechanism ()[2].

-

Protonation & Activation: The reaction initiates when the carboxylic acid substrate protonates the basic imine nitrogen of the isourea. This acid-base event is crucial; it simultaneously generates a highly nucleophilic carboxylate anion and activates the isourea into an electrophilic benzyl cation equivalent.

-

Nucleophilic Attack: The carboxylate anion attacks the benzylic carbon via an S_N2-like transition state.

-

Byproduct Expulsion: The collapse of the transition state transfers the benzyl group to the carboxylate, expelling N,N'-diisopropylurea (DIU) as the leaving group.

Unlike DCU generated in Steglich esterifications, DIU is highly insoluble in cold organic solvents, allowing for rapid physical separation.

Figure 1: Mechanistic pathway of carboxylic acid benzylation via O-Benzyl-N,N'-diisopropylisourea.

Quantitative Benchmarking

When designing a synthetic route, reagent selection is dictated by yield, purity, and operational simplicity. The table below summarizes the quantitative and qualitative advantages of O-Benzyl-N,N'-diisopropylisourea against traditional benzylation vectors.

| Reagent System | Reaction Temp / Time | Epimerization Risk | Primary Byproduct | Byproduct Removal Difficulty |

| O-Benzyl-N,N'-diisopropylisourea | 60°C (4-12h) or MW 120°C (5m) | Very Low | N,N'-Diisopropylurea (DIU) | Easy (Cold Filtration) |

| Benzyl Bromide / K₂CO₃ | RT to 60°C (12-24h) | Moderate to High | KBr, excess BnBr | Moderate (Aqueous Wash, Chromatography) |

| Benzyl Alcohol / DCC / DMAP | RT (12-24h) | Low | Dicyclohexylurea (DCU) | Difficult (Often requires extensive chromatography) |

| Benzyl Trichloroacetimidate | RT (Acid catalyzed, e.g., TfOH) | Low | Trichloroacetamide | Moderate (Chromatography) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical state changes (e.g., precipitation of DIU) serve as real-time indicators of reaction progress and successful workup.

Figure 2: Step-by-step experimental workflow for isourea-mediated benzylation.

Protocol A: Conventional Thermal Benzylation

Objective: Synthesize benzyl esters while strictly preserving α-chiral centers (e.g., in amino acid derivatives).

-

Substrate Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (5.0 mL).

-

Causality: Anhydrous conditions prevent the isourea from reacting with adventitious water to form benzyl alcohol. THF is chosen over non-polar solvents because its moderate polarity stabilizes the transient ion-pair intermediate.

-

-

Reagent Addition: Add O-Benzyl-N,N'-diisopropylisourea (1.5 mmol, 1.5 eq) dropwise via syringe at room temperature.

-

Causality: A slight stoichiometric excess ensures complete conversion of the carboxylic acid, compensating for any trace moisture in the system.

-

-

Thermal Incubation: Attach a reflux condenser and heat the mixture to 60°C for 4 to 12 hours.

-

Causality: The S_N2-type benzylic displacement requires thermal activation to overcome the transition state energy barrier.

-

Validation: Monitor by TLC (Hexane/EtOAc). The reaction is complete when the starting acid spot is fully consumed, and a new, higher-Rf UV-active spot appears.

-

-

Cold Precipitation: Once complete, remove the flask from heat and chill to -20°C for at least 2 hours.

-

Causality: The byproduct, DIU, has highly temperature-dependent solubility. Freezing forces the DIU to crash out of the THF solution quantitatively, preventing downstream contamination.

-

-

Filtration: Filter the cold suspension rapidly through a pad of Celite, washing the pad with a minimal amount of cold THF (1-2 mL).

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude benzyl ester. For highly sensitive assays, pass through a short silica plug to remove trace impurities.

Protocol B: Microwave-Accelerated Benzylation

For high-throughput drug discovery environments, reaction times can be compressed from hours to minutes using microwave irradiation, as demonstrated by Crosignani et al. ()[3].

-

Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) and O-Benzyl-N,N'-diisopropylisourea (2.0 mmol, 2.0 eq) in anhydrous THF (3.0 mL).

-

Microwave Irradiation: Seal the vial and irradiate at 120°C for 5–10 minutes.

-

Causality: Microwave dielectric heating directly excites the polar ion-pair intermediate, drastically lowering the reaction time and often improving the overall yield by outcompeting thermal degradation pathways.

-

-

Workup: Cool the vial to 0°C in an ice bath to precipitate DIU, filter through a 0.45 µm PTFE syringe filter, and concentrate the filtrate in vacuo.

Troubleshooting & Optimization Insights

-

Incomplete Conversion (Steric Hindrance): Highly sterically hindered carboxylic acids (e.g., pivalic acid derivatives) may exhibit sluggish kinetics. Solution: Increase the isourea equivalents to 2.5 and utilize Protocol B (Microwave-Accelerated Benzylation). The kinetic resolution of such hindered systems has been successfully mapped using isourea derivatives ()[3].

-